molecular formula C12H14N4O2S B14717425 N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide CAS No. 7065-59-0

N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide

Cat. No.: B14717425
CAS No.: 7065-59-0
M. Wt: 278.33 g/mol
InChI Key: CUQPQJCYDSGLPD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide typically involves the reaction of pyridine derivatives with dimethylamine and sulfonamide precursors. One common method includes the oxidation of pyridine to form a pyridylpyridinium cation, which then reacts with dimethylamine . Another approach involves the reaction of pyridine with formaldehyde and dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives.

Scientific Research Applications

N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways . The sulfonamide group plays a crucial role in binding to target proteins, while the dimethylamino group enhances its reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide is unique due to the presence of both dimethylamino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

7065-59-0

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

N,N-dimethyl-6-(pyridin-4-ylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C12H14N4O2S/c1-16(2)19(17,18)11-3-4-12(14-9-11)15-10-5-7-13-8-6-10/h3-9H,1-2H3,(H,13,14,15)

InChI Key

CUQPQJCYDSGLPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(C=C1)NC2=CC=NC=C2

Origin of Product

United States

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